molecular formula C11H13BrClN B13841048 7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride

7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride

Cat. No.: B13841048
M. Wt: 274.58 g/mol
InChI Key: ITZSJRNVPPIYTM-KZYPOYLOSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride is a chemical compound with the molecular formula C11H12BrN·HCl and a molecular weight of 274.585 g/mol . This compound is known for its unique structure, which includes a bromine atom and a methanobenzo[d]azepine ring system. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride typically involves the bromination of a suitable precursor, followed by cyclization to form the azepine ring. The reaction conditions often include the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a solvent like dichloromethane (DCM) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce corresponding oxides and reduced forms .

Scientific Research Applications

7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating neurological and psychological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride is unique due to its specific bromine substitution and methanobenzo[d]azepine ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13BrClN

Molecular Weight

274.58 g/mol

IUPAC Name

(1S,8R)-4-bromo-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene;hydrochloride

InChI

InChI=1S/C11H12BrN.ClH/c12-9-1-2-10-7-3-8(6-13-5-7)11(10)4-9;/h1-2,4,7-8,13H,3,5-6H2;1H/t7-,8+;/m0./s1

InChI Key

ITZSJRNVPPIYTM-KZYPOYLOSA-N

Isomeric SMILES

C1[C@H]2CNC[C@@H]1C3=C2C=CC(=C3)Br.Cl

Canonical SMILES

C1C2CNCC1C3=C2C=CC(=C3)Br.Cl

Origin of Product

United States

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